molecular formula C20H23BrN2O4S B2702809 N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941955-99-3

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2702809
CAS RN: 941955-99-3
M. Wt: 467.38
InChI Key: OXHMNJZPQGNXGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive molecules. The molecule also contains a sulfonyl group attached to a methoxyphenyl group, and a bromophenyl group attached to the nitrogen of the piperidine ring.

Scientific Research Applications

Enzyme Inhibitory Activities

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 8g showed notable activity against these enzymes, indicating potential for therapeutic applications related to enzyme regulation (Virk et al., 2018).

Antibacterial Potential

Another research focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potentials. These derivatives demonstrated moderate inhibition but showed relatively higher activity against Gram-negative bacterial strains. Among them, compound 8g emerged as a significant growth inhibitor of various bacterial strains, suggesting its utility in developing antibacterial therapies (Iqbal et al., 2017).

Molecular Docking and SAR Studies

Further research into N-substituted acetamide derivatives revealed their synthesis and biological activity evaluation, including enzyme inhibitory activities. Molecular docking and structure-activity relationship (SAR) studies assisted in understanding the binding modes of these compounds against targeted enzymes, paving the way for the development of enzyme inhibitors (Khalid et al., 2014).

Antibacterial and Anti-enzymatic Activities

A study synthesizing N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide evaluated their antibacterial and anti-enzymatic potential. These compounds showed good inhibition against gram-negative bacterial strains and low potential against the lipoxygenase enzyme, highlighting their multifunctional therapeutic potential (Nafeesa et al., 2017).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffolds containing piperidine derivatives were synthesized and assessed for antioxidant capacity and anticholinesterase activity. These compounds demonstrated significant lipid peroxidation inhibitory activity and potential for therapeutic applications in diseases associated with oxidative stress and cholinesterase enzyme dysfunction (Karaman et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its biological activity, if any, would depend on the specific context in which it is used .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have. As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for this compound would depend on the results of research studies involving it. Given its complex structure, it could potentially be explored in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHMNJZPQGNXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

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